1,2-diamino-N-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
1,2-DIAMINO-N-(2,5-DIMETHYLPHENYL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of quinoxalines Quinoxalines are nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DIAMINO-N-(2,5-DIMETHYLPHENYL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2,5-dimethylaniline with a suitable pyrroloquinoxaline precursor under controlled conditions. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like phosphoric acid or ammonium phosphate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2-DIAMINO-N-(2,5-DIMETHYLPHENYL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted products .
Scientific Research Applications
1,2-DIAMINO-N-(2,5-DIMETHYLPHENYL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 1,2-DIAMINO-N-(2,5-DIMETHYLPHENYL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBONITRILE
- 2-AMINO-1-(2,4-DIMETHYLPHENYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBONITRILE
- 2-AMINO-1-(3,5-DIMETHYLPHENYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBONITRILE .
Uniqueness
1,2-DIAMINO-N-(2,5-DIMETHYLPHENYL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both amino and carboxamide functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18N6O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1,2-diamino-N-(2,5-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C19H18N6O/c1-10-7-8-11(2)14(9-10)24-19(26)15-16-18(25(21)17(15)20)23-13-6-4-3-5-12(13)22-16/h3-9H,20-21H2,1-2H3,(H,24,26) |
InChI Key |
MQBCWDQTOBLNOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N)N |
Origin of Product |
United States |
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